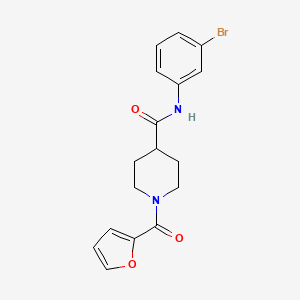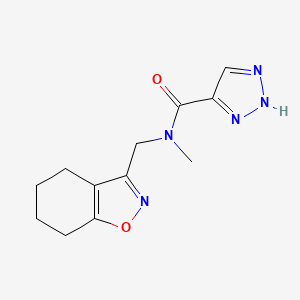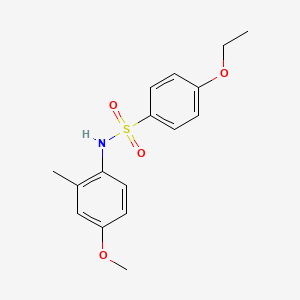
5-bromo-N-cyclododecylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-cyclododecylnicotinamide, also known as BCDN, is a compound that has gained significant attention in scientific research due to its unique properties. BCDN is a derivative of nicotinamide, which is a form of vitamin B3. BCDN has been found to have a variety of biochemical and physiological effects, making it a promising compound for use in research applications.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclododecylnicotinamide involves its interaction with ion channels and transporters. 5-bromo-N-cyclododecylnicotinamide has been found to selectively block the activity of certain ion channels and transporters, which can alter the function of cells. The exact mechanism of action of 5-bromo-N-cyclododecylnicotinamide is still being studied, but it is believed to involve the binding of 5-bromo-N-cyclododecylnicotinamide to specific sites on these channels and transporters.
Biochemical and Physiological Effects:
5-bromo-N-cyclododecylnicotinamide has been found to have a variety of biochemical and physiological effects. One of the primary effects of 5-bromo-N-cyclododecylnicotinamide is its ability to selectively block certain ion channels and transporters. This can alter the function of cells and has been found to have therapeutic potential in the treatment of various diseases. 5-bromo-N-cyclododecylnicotinamide has also been found to have antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
The use of 5-bromo-N-cyclododecylnicotinamide in lab experiments has several advantages. 5-bromo-N-cyclododecylnicotinamide is a selective blocker of ion channels and transporters, which allows for the precise manipulation of cellular function. 5-bromo-N-cyclododecylnicotinamide is also a stable compound that can be easily synthesized and purified for use in experiments. However, there are also limitations to the use of 5-bromo-N-cyclododecylnicotinamide. 5-bromo-N-cyclododecylnicotinamide is a relatively new compound, and its long-term effects on cells and organisms are still being studied. Additionally, the selectivity of 5-bromo-N-cyclododecylnicotinamide for certain ion channels and transporters may limit its usefulness in certain experiments.
Future Directions
There are several future directions for the study of 5-bromo-N-cyclododecylnicotinamide. One area of research involves the development of new derivatives of 5-bromo-N-cyclododecylnicotinamide that have improved selectivity and potency. Another area of research involves the study of the long-term effects of 5-bromo-N-cyclododecylnicotinamide on cells and organisms. Additionally, the therapeutic potential of 5-bromo-N-cyclododecylnicotinamide in the treatment of various diseases is an area of ongoing research. Overall, the study of 5-bromo-N-cyclododecylnicotinamide has the potential to lead to new insights into cellular function and the development of new treatments for diseases.
Synthesis Methods
The synthesis of 5-bromo-N-cyclododecylnicotinamide involves the reaction of nicotinamide with cyclododecanone in the presence of hydrobromic acid. The resulting product is purified using column chromatography to obtain pure 5-bromo-N-cyclododecylnicotinamide. This synthesis method has been well established and has been used in various studies to obtain 5-bromo-N-cyclododecylnicotinamide for research purposes.
Scientific Research Applications
5-bromo-N-cyclododecylnicotinamide has been used in various scientific research applications due to its unique properties. One of the primary applications of 5-bromo-N-cyclododecylnicotinamide is in the study of ion channels. 5-bromo-N-cyclododecylnicotinamide has been found to selectively block certain types of ion channels, making it a useful tool for studying the function of these channels in cells. 5-bromo-N-cyclododecylnicotinamide has also been used in the study of membrane transporters and has been found to inhibit the activity of certain transporters.
properties
IUPAC Name |
5-bromo-N-cyclododecylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O/c19-16-12-15(13-20-14-16)18(22)21-17-10-8-6-4-2-1-3-5-7-9-11-17/h12-14,17H,1-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKKOSWEAYBEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5382173.png)

![1-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)cyclohexanol](/img/structure/B5382192.png)
![2-({5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5382196.png)
![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5382197.png)

![N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5382211.png)
![{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B5382216.png)
![4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5382218.png)
![3-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide](/img/structure/B5382225.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-(2-thienylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5382226.png)
![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B5382248.png)

![4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5382258.png)